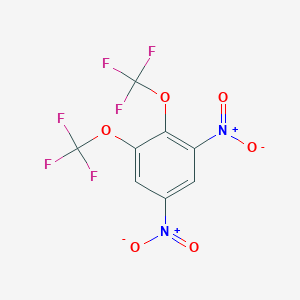![molecular formula C12H12ClF3OS B6313002 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% CAS No. 1357626-55-1](/img/structure/B6313002.png)
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. This compound is a white crystalline solid with a molecular weight of 321.38 g/mol and a melting point of 156.2 °C. It is soluble in ethanol and is insoluble in water. The chemical structure of this compound is illustrated in Figure 1.
科学的研究の応用
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used in a number of research studies, including studies in biochemistry, physiology, and pharmacology. In biochemistry, the compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 enzymes. In physiology, 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used to study the effect of various hormones on cell signaling pathways. In pharmacology, the compound has been used to study the mechanism of action of various drugs, including antiepileptic drugs.
作用機序
The mechanism of action of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% have not yet been fully elucidated. However, it is believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other compounds.
実験室実験の利点と制限
The main advantage of using 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% in laboratory experiments is its relative stability and solubility in organic solvents. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its potential toxicity, which may make it unsuitable for certain types of experiments.
将来の方向性
Future research on 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential applications of this compound in pharmacology, biochemistry, and physiology. Other potential future directions for research include the development of more efficient synthesis methods and the development of new derivatives of this compound.
合成法
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% can be synthesized by a three-step reaction sequence. The first step involves the reaction of 3-bromo-3-methyl-2-propanone with trifluoromethanesulfonic acid to produce 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone. The second step involves the reaction of the resulting intermediate with sodium hydroxide to form 3-[(3'-trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%. The third step involves the purification of the final product by recrystallization.
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3OS/c1-7(17)11(2,3)18-8-4-5-10(13)9(6-8)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHUTZHZNKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)



![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)




![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)